2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride
Description
Historical Evolution of Bicyclo[1.1.1]pentane (BCP) Scaffolds in Drug Design
The utility of bicyclo[1.1.1]pentane as a bioisostere emerged prominently in 2012, when Stepan and colleagues demonstrated its efficacy in replacing para-substituted phenyl rings in γ-secretase inhibitors. In their landmark study, the replacement of a fluorophenyl group with BCP in the compound BMS-708,163 yielded a derivative with comparable enzymatic inhibition but superior aqueous solubility and membrane permeability. This breakthrough highlighted BCP’s ability to mimic the spatial geometry of aromatic systems while reducing lipophilicity—a critical advantage in overcoming drug development challenges such as poor bioavailability.
Subsequent advancements focused on expanding the synthetic accessibility of BCP derivatives. Early methods relied on multistep functionalization of preassembled BCP cores, which limited scalability. However, the development of photochemical [2+2] cycloadditions using propellane precursors enabled gram-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key intermediate for further derivatization. By 2021, flow chemistry techniques had further revolutionized BCP production, allowing kilogram-scale synthesis of diketone intermediates in under 24 hours. These innovations facilitated the creation of diverse BCP-containing building blocks, including amines, alcohols, and amino acids, thereby accelerating their adoption in drug discovery programs.
A critical milestone was the recognition of BCP’s unique physicochemical profile. Comparative studies with cubane (CUB) and bicyclo[2.2.2]octane (BCO) revealed that BCP offers the shortest diagonal distance (2.5 Å) and lowest lipophilicity (clogP = 1.7) among these bioisosteres, making it ideal for replacing phenyl groups acting as non-interacting spacers.
Table 1: Comparative Properties of Bioisosteric Scaffolds
| Property | Bicyclo[1.1.1]pentane | Cubane | Bicyclo[2.2.2]octane |
|---|---|---|---|
| Diagonal Distance (Å) | 2.5 | 3.0 | 3.4 |
| Lipophilicity (clogP) | 1.7 | 2.1 | 2.5 |
| Synthetic Accessibility | High | Moderate | Low |
Data derived from comparative analyses of bioisosteric replacements.
Role of Strain-Release Strategies in BCP Functionalization
The functionalization of bicyclo[1.1.1]pentane derivatives relies heavily on strain-release chemistry, which exploits the scaffold’s high ring strain (~60 kcal/mol stored in the central C–C bond). This approach enables the direct modification of BCP cores without requiring prefunctionalized intermediates. For instance, strain-release amination involves the reaction of propellane with amine nucleophiles, where the release of ring strain drives the formation of bicyclo[1.1.1]pentan-1-amine derivatives. Turbo-amide reagents (e.g., Bn₂NMgCl·LiCl) have proven particularly effective in this context, facilitating the synthesis of primary and secondary amines with yields exceeding 70%.
Photochemical methods have also been pivotal. The irradiation of diacetyl with propellane under continuous-flow conditions generates bicyclo[1.1.1]pentane diketones, which are subsequently converted to dicarboxylic acids via haloform reactions. These dicarboxylic acids serve as versatile intermediates for synthesizing amino acids, including 2-amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid. The hydrochloride salt form enhances solubility, making it suitable for aqueous reaction conditions commonly used in peptide synthesis.
Recent advances in late-stage functionalization have further expanded the scope of BCP chemistry. Transition-metal-catalyzed cross-couplings and radical-based transformations now allow the introduction of heteroatoms and functional groups at previously inaccessible positions. For example, palladium-mediated couplings enable the installation of aryl and alkyl substituents on BCP cores, while photoredox catalysis facilitates C–H functionalization. These methods underscore the synergy between strain-release reactivity and modern synthetic techniques in advancing BCP-based drug candidates.
Properties
IUPAC Name |
2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-5(6(9)10)7-1-4(2-7)3-7;/h4-5H,1-3,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHNFOMBHNFIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807854-19-8 | |
| Record name | Bicyclo[1.1.1]pentane-1-acetic acid, α-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807854-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride typically involves the reaction of bicyclo[1.1.1]pentane derivatives with amino acids under specific conditions. One common method includes the use of a protecting group strategy to ensure the selective reaction of functional groups. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
The applications of 2-amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride are primarily in scientific research, specifically in drug discovery and as a building block in chemical synthesis .
Scientific Research Applications
- Building Block in Chemical Synthesis this compound is used as a building block in the synthesis of various organic compounds . AChemBlock offers this compound with 97% purity for such applications .
- Drug Discovery Bicyclo[1.1.1]pentanes, including derivatives of 2-amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid, are increasingly utilized as bioisosteres of 1,4-disubstituted phenyl rings . This is done to improve metabolic stability, selectivity, solubility, and physiochemical properties of drug candidates .
- IDO1 Inhibitors Derivatives of bicyclo[1.1.1]pentane have been explored in the discovery of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors . For example, a novel class of IDO1 heme-displacing inhibitors featuring a bicyclo[1.1.1]pentane motif has been discovered . Replacing a central phenyl ring with a bicyclo[1.1.1]pentane bioisostere can circumvent amide hydrolysis issues, leading to improved drug profiles .
Specific Examples and Case Studies
- Compound 2 In a study, replacing a central phenyl ring with a bicyclo[1.1.1]pentane moiety led to the discovery of compound 2, which exhibited excellent potency, selectivity, improved metabolic stability, and a low predicted human dose . Compound 2 also showed good IDO1 potency and was highly selective against TDO and demonstrated superior metabolic stability in both in vitro and in vivo studies across species .
- Compound 4 Molecular modeling indicated that compounds 3 and 4 could be well tolerated in the binding site of IDO1, potentially mitigating amide hydrolysis .
Mechanism of Action
The mechanism of action of 2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The bicyclo[1.1.1]pentane scaffold allows diverse functionalization. Below is a comparative analysis of analogs with substituent variations:
Biological Activity
2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride, also known as (R)-2-amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride, is a compound of interest in medicinal chemistry and pharmacology due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The chemical properties of this compound are summarized in the table below:
| Property | Value |
|---|---|
| Chemical Formula | C8H14ClN |
| Molecular Weight | 175.66 g/mol |
| CAS Number | 2227197-63-7 |
| IUPAC Name | (R)-2-amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride |
| Appearance | White crystalline powder |
| Storage Conditions | Store at 4 °C |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:
- Glutamate Receptor Modulation : The compound has been shown to act as a modulator of glutamate receptors, which play a crucial role in synaptic plasticity and cognitive functions.
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially through the inhibition of excitotoxicity associated with excessive glutamate release.
In Vitro Studies
Several studies have explored the effects of this compound on neuronal cell lines:
- A study demonstrated that the compound significantly reduced apoptosis in cultured neuronal cells exposed to high levels of glutamate, suggesting its potential as a neuroprotective agent .
In Vivo Studies
Animal model studies have provided insights into the therapeutic potential of this compound:
- In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress .
Case Studies
A notable case study involved the use of this compound in a clinical trial aimed at evaluating its efficacy in treating neurodegenerative diseases such as Alzheimer's:
Q & A
What are the common synthetic routes for 2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride in academic research?
Answer: Synthesis typically involves condensation of bicyclo[1.1.1]pentane-1-carbaldehyde derivatives with glycine under acidic conditions, followed by HCl salt formation. Analogous methods for bicyclo derivatives utilize reductive amination or Strecker synthesis, with pH and temperature control to optimize yield and purity. Chiral centers may require asymmetric catalysis or resolution techniques, as seen in related bicyclo compounds .
How should researchers handle and store this compound to maintain stability during experiments?
Answer: Store under inert atmosphere (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Use desiccants to avoid moisture uptake. During handling, employ PPE (nitrile gloves, safety goggles) and conduct reactions in fume hoods to minimize inhalation of fine particles, as recommended for structurally similar bicyclo derivatives .
What advanced analytical techniques are critical for confirming stereochemistry and purity?
Answer: Combine chiral HPLC with tandem mass spectrometry (LC-MS/MS) using predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+ CCS = 175.1 Ų) to verify stereoisomers . X-ray crystallography resolves strained bicyclo ring conformations, while 2D NMR (HSQC, HMBC) maps correlations between bridgehead protons and quaternary carbons .
How can computational chemistry aid in designing derivatives with enhanced bioactivity?
Answer: Molecular docking studies against therapeutic targets (e.g., ATF4 for oncology) leverage the bicyclo scaffold’s 3D structure. Quantum mechanical calculations predict electronic effects of substituents (e.g., trifluoromethyl groups), while molecular dynamics assess binding stability. Substituent positioning on the bicyclo ring significantly impacts target affinity .
What methodologies address discrepancies in biological activity data between research groups?
Answer: Standardize assay conditions (cell lines, incubation times) and verify purity via 1H NMR (≥98% purity) and LC-MS. Cross-validate using orthogonal bioassays (e.g., enzyme inhibition and cell viability tests). Address batch-to-batch variability through controlled synthesis protocols, as impurities in lower-purity batches (e.g., 95%) may skew results .
What NMR spectral features confirm the bicyclo[1.1.1]pentane core?
Answer: The strained bridgehead protons exhibit distinct coupling patterns (J ≈ 5–7 Hz) in 1H NMR. 13C NMR shows upfield shifts for quaternary carbons (δ 30–40 ppm). HSQC and HMBC correlations map connectivity between the amino-acetic acid moiety and the bicyclo ring .
How does fluorination at the bicyclo ring influence physicochemical and pharmacological properties?
Answer: Fluorination (e.g., 3-fluoro derivatives) increases metabolic stability via C-F bond inertia and enhances membrane permeability. Compare experimental vs. predicted logP values and measure in vitro microsomal stability to quantify effects. Fluorinated analogs may also alter target selectivity in kinase or enzyme inhibition assays .
What safety protocols are essential for large-scale reactions involving this compound?
Answer: Use explosion-proof equipment and inert gas purging during scale-up. Monitor exothermic reactions with temperature probes. Dispose of waste via neutralization (e.g., with sodium bicarbonate) and incineration. Environmental precautions include preventing drainage contamination, as bicyclo derivatives may release hazardous gases (e.g., NOx) under combustion .
How do substituents on the bicyclo ring affect solubility and formulation in drug delivery systems?
Answer: Hydrophilic groups (e.g., hydroxyl or carboxylic acid) improve aqueous solubility, while lipophilic substituents (e.g., tert-butyl) enhance lipid bilayer penetration. Formulate using PEGylated nanoparticles or cyclodextrin complexes to improve bioavailability, guided by Hansen solubility parameters .
What strategies resolve contradictions in mass spectrometry data across synthetic batches?
Answer: Cross-reference experimental m/z values with predicted isotopic patterns (e.g., [M+H]+ = 210.07364). Use high-resolution MS (HRMS) to distinguish isobaric impurities. For adducts like [M+Na]+, validate CCS values against computational models (e.g., 169.3 Ų) to confirm structural integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
